molecular formula C10H9NO3 B12863156 Methyl 7-aminobenzofuran-3-carboxylate

Methyl 7-aminobenzofuran-3-carboxylate

Cat. No.: B12863156
M. Wt: 191.18 g/mol
InChI Key: DKCBXORVADNAHJ-UHFFFAOYSA-N
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Description

Methyl 7-aminobenzofuran-3-carboxylate is a benzofuran derivative characterized by a fused benzene-furan ring system with an amino group at position 7 and a methyl ester at position 3. The amino group at position 7 enhances electron density on the aromatic ring, influencing both chemical reactivity (e.g., electrophilic substitution) and biological interactions with target proteins or enzymes .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 7-amino-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-5H,11H2,1H3

InChI Key

DKCBXORVADNAHJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=C2N

Origin of Product

United States

Preparation Methods

The synthesis of methyl 7-aminobenzofuran-3-carboxylate can be achieved through various synthetic routes. Industrial production methods may involve the use of microwave-assisted synthesis, which provides rapid access to the desired compound with high yields .

Chemical Reactions Analysis

Methyl 7-aminobenzofuran-3-carboxylate undergoes several types of chemical reactions, including:

Scientific Research Applications

Methyl 7-aminobenzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 7-aminobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Benzofuran Derivatives

The biological activity and chemical properties of benzofuran derivatives are highly dependent on substitution patterns. Below is a detailed comparison of Methyl 7-aminobenzofuran-3-carboxylate with structurally analogous compounds.

Structural and Functional Group Variations

Table 1: Key Structural Differences and Functional Impacts
Compound Name Substituents Unique Properties Reference
This compound Amino (C7), methyl ester (C3) Enhanced electron density; potential for hydrogen bonding and target interaction
Methyl 4-amino-2-(bromomethyl)benzofuran-3-carboxylate Amino (C4), bromomethyl (C2) Anticancer activity; bromomethyl enables alkylation of biological targets
Ethyl 7-aminobenzofuran-4-carboxylate Amino (C7), ethyl ester (C4) Altered ester group position affects solubility and metabolic stability
Methyl 5-methoxybenzofuran-3-carboxylate Methoxy (C5) Improved solubility due to methoxy group; reduced reactivity in electrophilic substitution
Methyl 6-bromo-1-benzofuran-3-carboxylate Bromo (C6) High reactivity in cross-coupling reactions; potential for halogen exchange

Critical Analysis of Substituent Effects

  • Amino Group Position: Shifting the amino group from C7 to C4 (as in Methyl 4-amino-2-(bromomethyl)benzofuran-3-carboxylate) alters target selectivity, with C4 derivatives showing higher cytotoxicity but lower solubility .
  • Steric and Electronic Factors: Dihydrobenzofuran derivatives (e.g., Ethyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate) exhibit reduced ring planarity, which may limit intercalation-based mechanisms but improve binding to enzymatic pockets .
  • Halogen vs. Amino Groups: Bromo or fluoro substituents enhance lipophilicity and membrane permeability, whereas amino groups improve hydrogen-bonding interactions with biological targets .

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